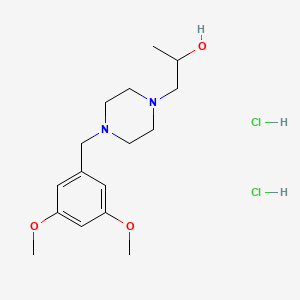![molecular formula C12H11BrF2 B2594635 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane CAS No. 2402831-33-6](/img/structure/B2594635.png)
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1.1.1]pentanes (BCPs) are a class of compounds that have been demonstrated to be bioisosteres of the phenyl ring . They have unique structural features and physicochemical profiles, making them valuable in medicinal and synthetic chemistry .
Molecular Structure Analysis
The molecular structure of BCP derivatives is unique, with a three-dimensional character and saturation . This structure contributes to their role as bioisosteres for aniline and its derivatives .
Chemical Reactions Analysis
The chemical reactions involving BCP derivatives often involve radical chemistry . For example, a continuous flow process has been developed to generate [1.1.1]propellane, which can be directly derivatized into various BCP species .
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis and Solvolysis : Research demonstrates the synthesis of related bromobicyclo[1.1.1]pentanes and their behavior in solvolysis reactions, highlighting the unique reactivity of the bicyclo[1.1.1]pentane structure and its derivatives. These compounds undergo reactions faster than traditional substrates, such as t-butyl bromide, in certain conditions, offering insights into their solvolysis mechanisms and potential as intermediates in organic synthesis (Della & Taylor, 1990).
Formation of [1.1.1]Propellane : The interaction between t-butyllithium and 1-bromobicyclo[1.1.1]pentane leading to the formation of [1.1.1]propellane showcases the compound's ability to engage in unique chemical transformations, providing pathways to construct complex molecular structures (Della, Taylor, & Tsanaktsidis, 1990).
Bridgehead Reactivity : Investigations into the reactivity of the bicyclo[1.1.1]pentane ring system reveal that bridgehead interactions significantly influence the chemical behavior of these compounds. Studies on 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids illustrate a wide range of reactivities, underscoring the impact of electronic effects and the potential for diverse synthetic applications (Adcock et al., 1999).
Aminoalkylation and Carboamination : The direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane via aminoalkylation and the radical multicomponent carboamination of [1.1.1]propellane highlight innovative methods to functionalize and derive value from the bicyclo[1.1.1]pentane scaffold. These methodologies facilitate the incorporation of diverse functional groups, expanding the utility of these compounds in synthetic chemistry (Hughes et al., 2019); (Kanazawa, Maeda, & Uchiyama, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions in the field of BCP derivatives involve the development of more practical and scalable synthetic approaches . Additionally, the exploration of new challenges and directions, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors, is also a promising area of research .
Propriétés
IUPAC Name |
1-(bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2/c13-8-10-6-11(7-10,12(10,14)15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZLRXRSJKAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


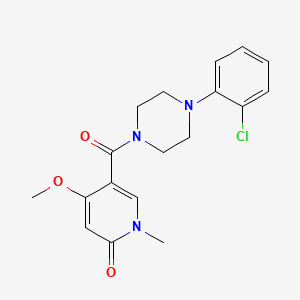
![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
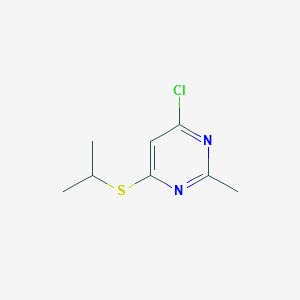
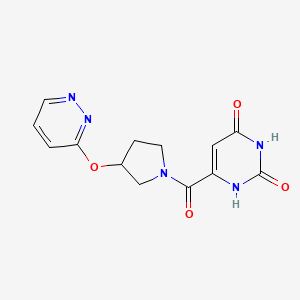
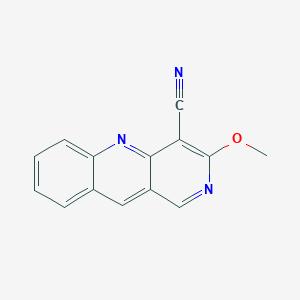
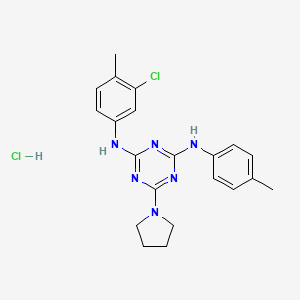
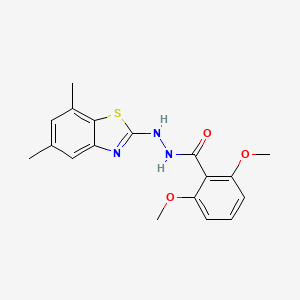
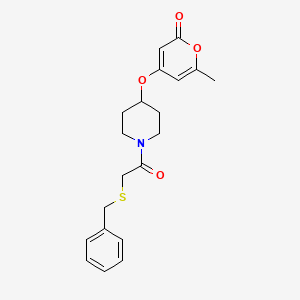
![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)
![(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2594571.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)
